molecular formula C42H66O15 B2486188 NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- CAS No. 212055-71-5

NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-

カタログ番号: B2486188
CAS番号: 212055-71-5
分子量: 810.975
InChIキー: IDUNGWJLADYQNW-JSXUMIJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- is a useful research compound. Its molecular formula is C42H66O15 and its molecular weight is 810.975. The purity is usually 95%.
BenchChem offers high-quality NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Inhibition and Diabetes Treatment

Beta-D-glucopyranose derivatives are being studied for their potential in inhibiting enzymes like glycogen phosphorylase (GP), which is a promising target for Type 2 diabetes treatment. The research focuses on designing inhibitors that bind to the catalytic site of GP, exploiting the cavity adjacent to the active site. Studies have included kinetic and crystallographic analyses to understand the enzyme-inhibitor interactions, aiding in the prediction and design of potent inhibitors (Gimisis, 2010).

Glycoprotein Processing and Specificity

Research on glucosidase II (G-II), an enzyme involved in glycoprotein processing, has revealed insights into its functioning. Studies show that the beta-subunit of G-II confers substrate specificity towards certain glycans, an understanding critical for therapeutic applications (Watanabe et al., 2009).

Inhibitor Discovery for Glycogen Phosphorylase

Human liver glycogen phosphorylase (hlGP), crucial in glycogen metabolism, has been studied for the development of new anti-hyperglycemic agents for type 2 diabetes. Research in this area has focused on glucopyranose-based compounds, examining their inhibitory effects and structural interactions with the enzyme, providing insights for future rational inhibitor design (Kyriakis et al., 2018).

Diagnostic Applications in Gaucher's Disease

Beta-glucosidase assays using synthetic glucosides, such as 4-methylumbelliferyl-beta-D-glucopyranoside, have been developed for the diagnosis of Gaucher's disease. These assays, based on leukocyte and fibroblast enzymes, have been crucial for understanding the disease's enzymatic defect and for potential carrier detection (Daniels & Glew, 1982).

Industrial Applications and Biotechnological Processes

The expression of beta-glucosidase genes from metagenomic data has been explored for various industrial applications, such as bioethanol production and food processing. Research in this area has focused on the efficient expression and activity assessment of these enzymes, leading to potential advancements in biotechnology (Nguyen Thi Quy et al., 2022).

Alpha-Glucosidase Inhibitor in Diabetes Treatment

Acarbose, an alpha-glucosidase inhibitor containing a beta-D-glucopyranose structure, is used in the treatment of type 2 diabetes. Its production and application highlight the significance of glucopyranose derivatives in therapeutic interventions, offering insights into the development of similar treatments (Wehmeier & Piepersberg, 2004).

High Throughput Screening for Gaucher Disease Therapeutics

Optimization of glucocerebrosidase enzyme assays for high throughput screening has been critical for identifying potential therapeutic compounds for Gaucher disease. This research has led to the development of sensitive and reproducible methods to screen for compounds that can stabilize and restore the function of mutated enzymes in this disease (Urban et al., 2008).

特性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(2)23-9-12-41(6)24(39(23,4)11-10-25(37)55-35-31(50)28(47)29(48)32(56-35)33(51)52)8-7-20-21-17-38(3,19-44)13-15-42(21,16-14-40(20,41)5)36(53)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22-,23?,24?,25+,26-,27+,28+,29+,30-,31-,32+,34+,35-,38?,39+,40-,41-,42+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUNGWJLADYQNW-JSXUMIJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)CO)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。